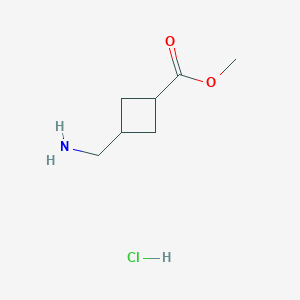
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
Overview
Description
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride, also known as MACC hydrochloride, is a chemical compound used in scientific research. It is a cyclic amino acid derivative that has been found to have potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Cyclobutene Electrocylic Reactions : A study highlighted the synthesis of Methyl 3-formylcyclobutene-3-carboxylate, demonstrating its role in electrocyclization reactions. This research confirms theoretical predictions about the competition between ester and formyl groups in controlling torquoselectivity during these reactions (Niwayama & Houk, 1992).
Substituent Effects on Cyclobutenes : Another study explored the substituent effects on the geometries and conrotatory electrocyclic ring openings of cyclobutenes, providing a comprehensive theory of substituent effects on these processes. This research is crucial for understanding how different substituents affect the behavior of cyclobutene derivatives in chemical reactions (Niwayama et al., 1996).
Aza-Diels-Alder Reactions : The asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution was reported. This method highlights the utility of cyclobutane derivatives in synthesizing complex amino acid structures, which are valuable in medicinal chemistry and drug design (Waldmann & Braun, 1991).
Material Science and Medicinal Chemistry
Synthesis of Antiviral Compounds : A research focused on the synthesis of cyclobutyladenines, which are potent antiviral carbocyclic analogues of oxetanocin A. This showcases the application of cyclobutane derivatives in developing new antiviral drugs (Maruyama, Hanai, & Sato, 1992).
Enantioselective Synthesis : A study on the enantioselective C(sp3)–H activation using a chiral hydroxamic acid ligand for the synthesis of cyclobutanecarboxylates highlights the importance of cyclobutane derivatives in creating enantioselective compounds, which are crucial in developing drugs with specific biological activities (Xiao et al., 2014).
properties
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride | |
CAS RN |
1630907-39-9 | |
| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
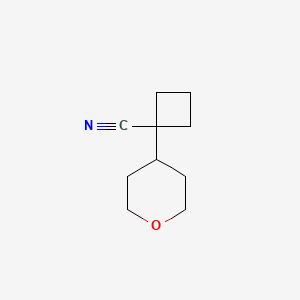
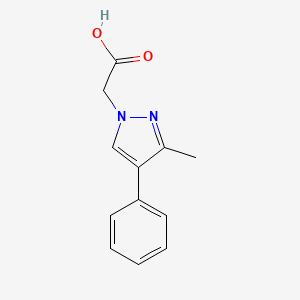

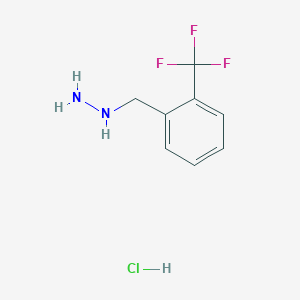
![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)


![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)
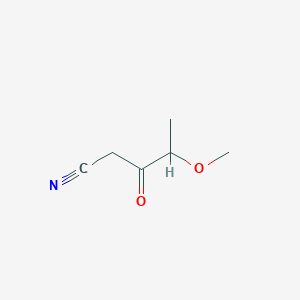
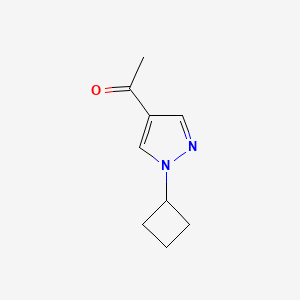

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)
